molecular formula C13H23N3O3 B11781524 Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate

Cat. No.: B11781524
M. Wt: 269.34 g/mol
InChI Key: RJDNJCHMZCBRAP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with 5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can lead to the disruption of metabolic pathways, affecting the synthesis of essential biomolecules. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(5-(tert-butyl)-1H-1,2,4-triazol-3-yl)acetate: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, potentially altering its hydrolysis rate and biological activity.

    Ethyl 2-(5-(tert-butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl)acetate: Contains a hydroxyethyl group instead of a methoxyethyl group, which may influence its hydrogen bonding and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The following sections will delve into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 290.36 g/mol

Structural Features

The compound features a triazole ring, which is critical for its biological activity. The presence of the tert-butyl and methoxyethyl groups enhances lipophilicity and may influence its interaction with biological targets.

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. This compound has been tested against various fungal strains, showing promising results in inhibiting fungal growth.

Table 1: Antifungal Activity Against Common Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans64 µg/mL

Antibacterial Activity

The compound also demonstrates antibacterial effects. Studies have shown that it can inhibit the growth of several pathogenic bacteria.

Table 2: Antibacterial Activity Against Pathogenic Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. This compound has shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound exhibited significant cytotoxicity with IC50_{50} values of:

  • MCF-7 : 25 µM
  • A549 : 30 µM

These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes critical for microbial survival and cancer cell metabolism. Molecular docking studies suggest that it binds to active sites of target enzymes, disrupting their function.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-[5-tert-butyl-1-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetate

InChI

InChI=1S/C13H23N3O3/c1-6-19-11(17)9-10-14-12(13(2,3)4)16(15-10)7-8-18-5/h6-9H2,1-5H3

InChI Key

RJDNJCHMZCBRAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C(=N1)C(C)(C)C)CCOC

Origin of Product

United States

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